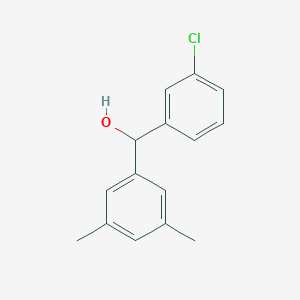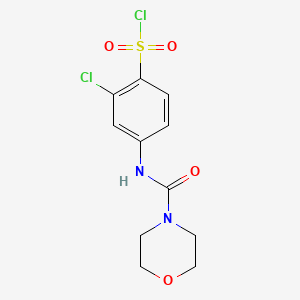
2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C₁₁H₁₂Cl₂N₂O₄S and a molecular weight of 339.2 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with morpholine-4-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified through recrystallization or chromatography techniques to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding sulfonic acid and morpholine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Hydrolysis: The reaction can be carried out using water or aqueous sodium hydroxide at room temperature.
Major Products Formed
Substitution Reactions: The major products formed depend on the nucleophile used. For example, using an amine nucleophile would result in the formation of a sulfonamide derivative.
Hydrolysis: The major products are the corresponding sulfonic acid and morpholine derivatives.
科学研究应用
2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride has several scientific research applications:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles. The chlorine atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reaction leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the nucleophile used. The compound’s reactivity is primarily due to the electron-withdrawing effects of the sulfonyl and chloro groups, which enhance the electrophilicity of the sulfonyl chloride group.
相似化合物的比较
Similar Compounds
2-chlorobenzenesulfonyl Chloride: This compound is similar in structure but lacks the morpholine-4-carbonylamino group. It is also used as a reagent in organic synthesis.
4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride: This compound is similar but lacks the chlorine atom on the benzene ring. It is used in similar applications as 2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of both the chloro and morpholine-4-carbonylamino groups. This combination of functional groups enhances its reactivity and makes it a versatile reagent in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes.
属性
分子式 |
C11H12Cl2N2O4S |
|---|---|
分子量 |
339.2 g/mol |
IUPAC 名称 |
2-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H12Cl2N2O4S/c12-9-7-8(1-2-10(9)20(13,17)18)14-11(16)15-3-5-19-6-4-15/h1-2,7H,3-6H2,(H,14,16) |
InChI 键 |
COFSBAXMEIDCQM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |
规范 SMILES |
C1COCCN1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



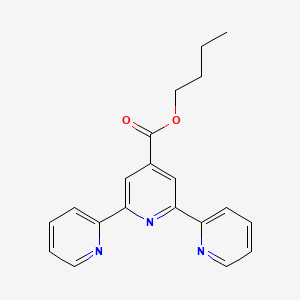
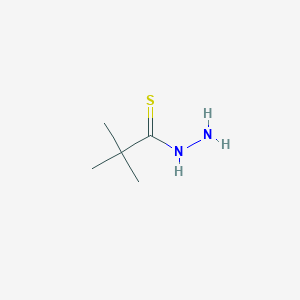
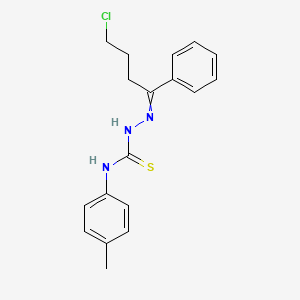



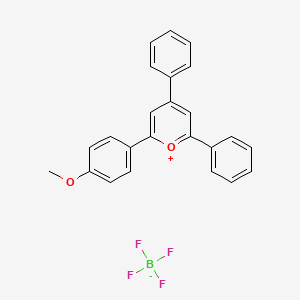

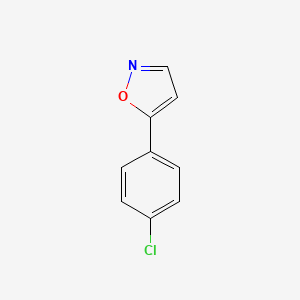
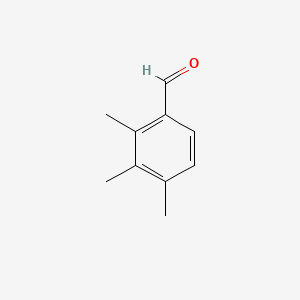
![(S)-2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1635409.png)

